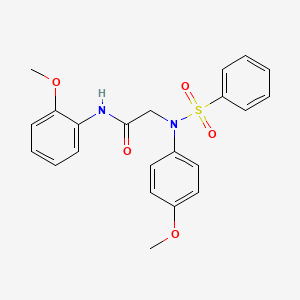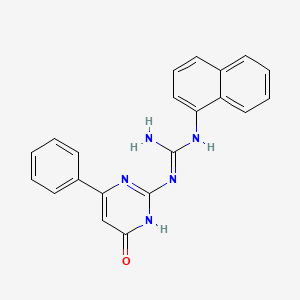![molecular formula C25H14O4 B5985258 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione CAS No. 70525-44-9](/img/structure/B5985258.png)
3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione, also known as BPNF, is a synthetic compound that has been widely studied for its potential applications in scientific research. BPNF has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in a range of research fields.
Mecanismo De Acción
The mechanism of action of 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. This compound has also been found to have a neuroprotective effect, making it a potential candidate for use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which may limit its potential applications in certain research fields.
Direcciones Futuras
There are several future directions for research on 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione. One area of interest is the development of new drugs and therapies based on this compound's anti-inflammatory and anticancer properties. Another area of interest is the investigation of this compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other research fields.
Métodos De Síntesis
3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione can be synthesized through a multi-step process involving the reaction of 2-hydroxy-1,4-naphthoquinone with benzoyl chloride and phenylboronic acid. The resulting product is then subjected to further reactions to yield this compound in high yield and purity.
Aplicaciones Científicas De Investigación
3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for use in the development of new drugs and therapies.
Propiedades
IUPAC Name |
3-benzoyl-2-phenylbenzo[f][1]benzofuran-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14O4/c26-21(15-9-3-1-4-10-15)19-20-22(27)17-13-7-8-14-18(17)23(28)25(20)29-24(19)16-11-5-2-6-12-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVULZDXNBPGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(O2)C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362286 |
Source


|
| Record name | 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70525-44-9 |
Source


|
| Record name | 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({2-[(4-methylbenzoyl)amino]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B5985175.png)

![8-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5985199.png)
![N-(2,3-dimethylphenyl)-2-(2-{[1-(4-fluorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5985206.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B5985216.png)
![(2,4-dimethoxyphenyl)(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B5985228.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5985249.png)
![2-(2-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B5985252.png)
![(3S*,4S*)-1-[4-(benzyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5985266.png)
![1-{7,7-dimethyl-5-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinol](/img/structure/B5985272.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5985280.png)
![4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B5985284.png)
![N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5985288.png)
